![molecular formula C12H17N3OS B5634267 (3R*,4S*)-4-cyclopropyl-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5634267.png)
(3R*,4S*)-4-cyclopropyl-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]pyrrolidin-3-amine
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Description
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves strategies such as 1,3-dipolar cycloaddition reactions, which are highly effective for constructing five-membered rings with various substituents. For instance, the diastereoselective synthesis of pyrrolidines can be achieved through the reaction of aldehydes, amines, and 1,1-cyclopropanediesters, catalyzed by Yb(OTf)3, producing compounds with significant diastereoselectivity (Carson & Kerr, 2005).
Molecular Structure Analysis
The molecular structure of compounds similar to the one can be elucidated using various spectroscopic and X-ray crystallographic techniques. The structural features, including the stereochemistry and the conformation of the cyclopropyl and thiazolyl substituents, play a crucial role in the compound's reactivity and interaction with biological targets. Advanced techniques such as DFT (Density Functional Theory) studies can also provide insights into the electronic structure, which is essential for understanding the compound's chemical behavior (Dani et al., 2013).
Chemical Reactions and Properties
The compound's reactivity can be influenced by its functional groups, such as the carbonyl and amine groups, which can participate in various chemical reactions. These include nucleophilic addition, condensation reactions, and cycloaddition reactions, which are pivotal in the synthesis of heterocyclic compounds and in modifications to alter the compound's physical and chemical properties (Kotian et al., 2005).
Mechanism of Action
The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be used as a drug, it could interact with biological targets in the body to exert its effects. The thiazole group is a common feature in many pharmaceuticals and could play a key role in the compound’s biological activity .
Future Directions
properties
IUPAC Name |
[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3OS/c1-7-14-11(6-17-7)12(16)15-4-9(8-2-3-8)10(13)5-15/h6,8-10H,2-5,13H2,1H3/t9-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYHJAIGGHCDIY-ZJUUUORDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CC(C(C2)N)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CS1)C(=O)N2C[C@@H]([C@H](C2)N)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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